

Navigating S-Adenosylhomocysteine (SAH) Quantification: A Comparative Guide to ELISA Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenosylhomocysteine

Cat. No.: B1680485

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For researchers in drug development and life sciences, accurate quantification of S-**Adenosylhomocysteine** (SAH) is critical for understanding the methylation potential within biological systems. As a key intermediate in the methionine cycle and a potent inhibitor of methyltransferases, fluctuations in SAH levels can have profound implications for cellular function and disease pathogenesis. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a widely adopted method for SAH detection due to its high throughput and sensitivity. However, the specificity of the antibodies employed in these assays is a crucial determinant of data reliability. This guide provides a comparative analysis of the cross-reactivity of SAH antibodies in ELISA, offering valuable insights for selecting the most appropriate tools for your research needs.

Performance Comparison of SAH ELISA Kits

The specificity of an anti-SAH antibody is paramount to avoid the overestimation of SAH levels due to the presence of structurally similar molecules. While many commercial ELISA kits claim high specificity, obtaining detailed cross-reactivity data can be challenging. This guide summarizes the available information for a well-characterized research antibody and highlights the features of several commercially available ELISA kits.

Cross-Reactivity Profile of Anti-SAH Monoclonal Antibody (Clone: 301-1)

A study characterizing a specific anti-SAH monoclonal antibody (clone 301-1) provides valuable quantitative data on its cross-reactivity with various endogenous molecules. This information is crucial for interpreting results when using assays that may employ this or similar antibodies.

Compound	Cross-Reactivity (%)
S-Adenosylhomocysteine (SAH)	100
S-Adenosylmethionine (SAM)	~1.5
5'-Deoxy-5'-(methylthio)adenosine (MTA)	~5
Homocysteine (Hcy)	<1
L-Cysteine (L-Cys)	<1
Adenosine (Ade)	<1
Glutathione (GST)	<1
L-Cystathionine (L-CTT)	<1
Adenosine diphosphate (ADP)	<1
Adenosine triphosphate (ATP)	<1

Commercial SAH ELISA Kit Comparison

While specific cross-reactivity percentages are not consistently provided in the product literature for many commercial kits, the following table summarizes their key features based on available information. Researchers are strongly encouraged to contact the manufacturers for detailed cross-reactivity data before purchase.

Manufacturer	Kit Name/Catalog No.	Assay Type	Sample Types	Stated Specificity/Cross-Reactivity
MyBioSource	Mouse S-adenosylhomocysteine (SAH) ELISA Kit (MBS2603026)	Sandwich	Body fluids, tissue homogenates, secretions	"No cross-reaction with other factors"
Eagle Biosciences	S-Adenosyl-L-Homocysteine (SAH) ELISA Assay Kit (SAH31-K01)	Competitive	Serum, Plasma	Information not publicly available
ELK Biotechnology	Human SAH(S-Adenosylhomocysteine) ELISA Kit (ELK9410)	Competitive Inhibition	Serum, plasma, cell lysates, cell culture supernates, other biological fluids	"No significant cross-reactivity or interference between Human SAH and analogues was observed."
Creative Diagnostics	S-Adenosylhomocysteine (SAH) ELISA Kit (DEIA-FN1319)	Competitive	Plasma, serum, lysates, or other biological fluid samples	Information not publicly available
Cell Biolabs, Inc.	S-Adenosylhomocysteine (SAH) ELISA Kit (MET-5151)	Competitive	Plasma, serum, lysates, or biological fluid samples	Information not publicly available

Experimental Protocols

The majority of commercially available SAH ELISA kits employ a competitive ELISA format. Below is a generalized protocol for a competitive SAH ELISA. Note: This is a representative protocol and should be adapted based on the specific instructions provided with your chosen kit.

Principle of Competitive ELISA for SAH

In a competitive ELISA, a known amount of SAH is pre-coated onto the microplate wells. The sample or standard containing unknown amounts of SAH is added to the wells along with a specific anti-SAH antibody. The SAH in the sample competes with the coated SAH for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody that is bound to the well. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of SAH in the sample.

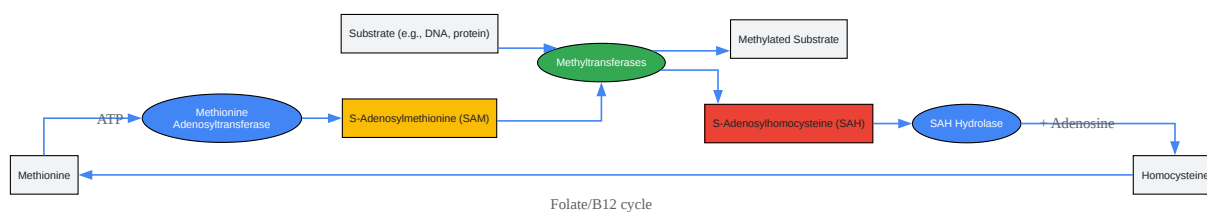
Generalized Competitive ELISA Protocol for SAH Detection

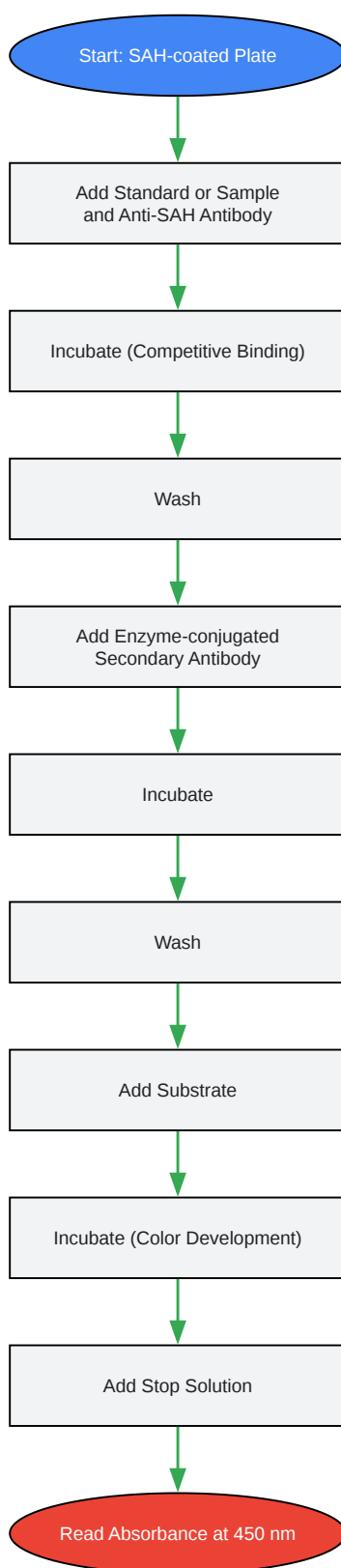
- **Plate Preparation:** Wells of a 96-well microplate are coated with an SAH-protein conjugate.
- **Standard and Sample Preparation:** Prepare a serial dilution of the SAH standard to generate a standard curve. Prepare samples by diluting them with the provided assay buffer.
- **Competitive Reaction:** Add standards and samples to the appropriate wells. Immediately add the anti-SAH primary antibody to all wells. Incubate the plate to allow for competition between the SAH in the sample/standard and the coated SAH for antibody binding.
- **Washing:** Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound antibodies and antigens.
- **Secondary Antibody Incubation:** Add the enzyme-conjugated secondary antibody to each well and incubate.
- **Washing:** Repeat the washing step to remove any unbound secondary antibody.
- **Substrate Development:** Add the substrate solution to each well and incubate in the dark for the color to develop.

- **Stopping the Reaction:** Add a stop solution to each well to terminate the enzymatic reaction.
- **Data Acquisition:** Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the absorbance values against the known concentrations of the SAH standards. Use the standard curve to determine the concentration of SAH in the samples.

Visualizing the Methionine Cycle and Experimental Workflow

To provide a clearer understanding of the biological context of SAH and the experimental procedure, the following diagrams have been generated.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com